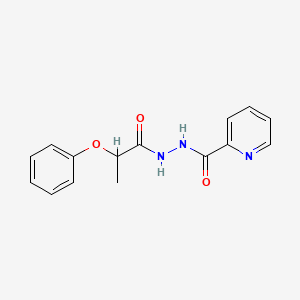![molecular formula C21H17N3O2S3 B11621517 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of heterocyclic compounds and features an intriguing structure. Its systematic name is quite a mouthful, but let’s break it down:
Molecular Formula: CHNOS
CAS Number: 380874-90-8
Méthodes De Préparation
Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can infer that it involves the condensation of various precursors. The thiazolidine ring, pyrimidine ring, and phenylsulfanyl group likely play key roles.
Reaction Conditions::Precursor Condensation: The reaction likely involves the condensation of a thiazolidine derivative with a pyrimidine precursor.
Catalysts and Solvents: Specific catalysts and solvents would depend on the synthetic route.
Industrial Production:: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: It may undergo oxidation reactions, potentially yielding sulfoxides or sulfones.
Reduction: Reduction could lead to the corresponding thiazolidine or pyrimidine derivatives.
Substitution: Substitution reactions may occur at the phenylsulfanyl group.
Oxidizing Agents: Examples include hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution Reagents: Alkyl halides or aryl halides.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It could serve as a building block for novel heterocyclic compounds.
Biology: Investigate its interactions with biological macromolecules.
Medicine: Explore its pharmacological properties (e.g., anticancer potential).
Industry: Assess its use in materials science or catalysis.
Mécanisme D'action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C21H17N3O2S3 |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O2S3/c1-3-23-20(26)16(29-21(23)27)12-15-18(28-14-9-5-4-6-10-14)22-17-13(2)8-7-11-24(17)19(15)25/h4-12H,3H2,1-2H3/b16-12- |
Clé InChI |
WHNBAOXMTYKNSA-VBKFSLOCSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
![Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621465.png)
methanolate](/img/structure/B11621468.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621476.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621481.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11621492.png)
![3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)
methanolate](/img/structure/B11621526.png)
